Etidronic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

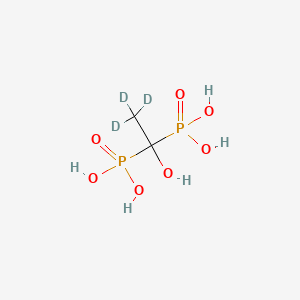

3D Structure

Properties

IUPAC Name |

(2,2,2-trideuterio-1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998635 | |

| Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774173-70-5 | |

| Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Etidronic Acid-d3: Structure, Properties, and Applications in Scientific Research

This guide provides a comprehensive technical overview of Etidronic Acid-d3, a deuterated analogue of the first-generation bisphosphonate, etidronic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, and diverse applications of this stable isotope-labeled compound, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Deuteration in Etidronic Acid

Etidronic acid, chemically known as (1-hydroxyethylidene)bisphosphonic acid, is a well-established compound used in the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Its mechanism of action involves the inhibition of bone resorption by binding to hydroxyapatite crystals in the bone matrix.[3] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the etidronic acid molecule to create this compound, offers significant advantages for analytical and metabolic research.

The primary utility of this compound lies in its application as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC).[4] The mass difference between protium (¹H) and deuterium (²H or D) allows for the clear differentiation of the deuterated standard from its non-deuterated counterpart in a sample, ensuring accurate quantification. Furthermore, deuteration can subtly influence the pharmacokinetic and metabolic profiles of drugs, making this compound a valuable tool in metabolic stability studies.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is identical to that of etidronic acid, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (1-Hydroxyethylidene)bis(phosphonic acid-d3) | [5] |

| Synonyms | Etidronate-d3, HEDP-d3 | [4] |

| CAS Number | 774173-70-5 | [5] |

| Molecular Formula | C₂H₅D₃O₇P₂ | [5] |

| Molecular Weight | 209.05 g/mol | [5] |

| Appearance | White Solid | [6] |

| Solubility | Soluble in water, methanol, and ethanol. | [7] |

| Storage | 2-8°C Refrigerator | [6] |

Synthesis and Characterization of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic routes for etidronic acid, a plausible and scientifically sound method involves the use of deuterated acetic acid as a starting material. The most common industrial synthesis of etidronic acid involves the reaction of acetic acid with phosphorus trichloride and water.[7]

Proposed Synthesis Workflow

The following protocol is a proposed method for the synthesis of this compound, adapted from known procedures for the non-deuterated compound. The core principle is the substitution of acetic acid with acetic acid-d4 (CD₃COOD) or the use of deuterated water (D₂O) in the hydrolysis step to introduce the deuterium atoms. A more direct approach would be to use deuterated acetic acid (CD₃COOH).

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a mechanical stirrer. Maintain an inert atmosphere using nitrogen or argon.

-

Reactant Addition: Charge the flask with deuterated acetic acid (CD₃COOH). Cool the flask in an ice bath.

-

Phosphorus Trichloride Addition: Slowly add phosphorus trichloride (PCl₃) dropwise from the dropping funnel while stirring vigorously. Control the addition rate to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for several hours to drive the reaction to completion. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: Carefully and slowly add water to the reaction mixture to hydrolyze the intermediates. This step is highly exothermic and should be performed with caution.

-

Purification: The crude this compound can be purified by repeated crystallization from water.

-

Characterization: The final product should be characterized to confirm its identity and purity using the analytical techniques described below.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the absence of the methyl proton signal that is present in non-deuterated etidronic acid.

-

²H NMR: Will show a signal corresponding to the deuterium atoms on the methyl group.

-

³¹P NMR: Will confirm the presence of the two phosphonate groups.

-

¹³C NMR: Can be used to confirm the carbon skeleton.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound, which will be higher than that of etidronic acid due to the presence of three deuterium atoms.[9]

Applications in Metabolic Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to the endogenous or therapeutic compound of interest (etidronic acid), but its distinct mass allows for precise quantification.

Use as an Internal Standard in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and instrument response.

Caption: Workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

Experimental Protocol: Quantification of Etidronic Acid in Human Plasma

This protocol provides a general framework for the quantification of etidronic acid in human plasma using this compound as an internal standard.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of etidronic acid and this compound in a suitable solvent (e.g., water).

-

Prepare calibration standards and QCs by spiking known amounts of etidronic acid into blank human plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: A suitable HPLC or UHPLC system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like bisphosphonates.[10]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

MS System: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions:

-

Etidronic acid: Monitor the transition from the precursor ion to a specific product ion.

-

This compound: Monitor the transition corresponding to the deuterated precursor and product ions.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (etidronic acid) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of etidronic acid in the unknown samples from the calibration curve.

-

Metabolic Stability Studies

Deuteration can affect the rate of metabolic processes due to the kinetic isotope effect.[11] While etidronic acid itself is not extensively metabolized, studying the in vivo fate of this compound can provide valuable insights into its stability and potential for minor metabolic transformations. Such studies are crucial in drug development to understand the overall disposition of a drug candidate.[8]

Mechanism of Action of the Parent Compound: Etidronic Acid

While this guide focuses on the deuterated analogue, understanding the mechanism of action of the parent compound, etidronic acid, is essential for contextualizing its applications. Etidronic acid is a non-nitrogenous bisphosphonate.[3] Its primary mechanism involves:

-

Adsorption to Hydroxyapatite: Etidronic acid has a high affinity for calcium phosphate and binds strongly to hydroxyapatite crystals in the bone.[3]

-

Inhibition of Osteoclast Activity: It is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclasts, it is thought to be metabolized into cytotoxic ATP analogues, which induce osteoclast apoptosis and inhibit their bone-resorbing activity.[3]

Caption: Simplified mechanism of action of Etidronic Acid.

Conclusion and Future Perspectives

This compound is an indispensable tool for researchers in the fields of pharmacology, analytical chemistry, and drug metabolism. Its role as a robust internal standard enables the accurate and precise quantification of etidronic acid in complex biological matrices, which is fundamental for pharmacokinetic and bioequivalence studies. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in a research setting. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity, stable isotope-labeled compounds like this compound will undoubtedly continue to grow, facilitating new discoveries in drug development and metabolic research.

References

-

ContaminantDB. Etidronic acid (CHEM002506). [Link]

-

Ataman Kimya. ETIDRONIC ACID. [Link]

-

Tang, L., et al. (2021). Deuterated acetic acid and arylcarboxylic acid electrosynthesis with deuteration applications. ResearchGate. [Link]

-

Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

-

Mocan, A., et al. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738, 203-211. [Link]

-

Wikipedia. Etidronic acid. [Link]

-

Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR Methods in Metabolomics. Current Metabolomics, 5(2), 105–119. [Link]

-

Dunn, C. J., et al. (1994). Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease. Drugs & Aging, 5(6), 446-474. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics, 15(5), 73. [Link]

-

Tech Launch Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. [Link]

-

Uesugi, M., et al. (2023). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. Biomolecules, 13(2), 36. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0015210). [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

Kovács, R., et al. (2014). “Greener” synthesis of bisphosphonic/dronic acid derivatives. Green Processing and Synthesis, 3(2), 111-116. [Link]

-

Wolfender, J. L., et al. (2019). Accelerating metabolite identification in natural product research: toward an ideal combination of LC-HRMS/MS and NMR profiling, in silico databases and chemometrics. Current Opinion in Biotechnology, 55, 68-75. [Link]

-

Wang, H., et al. (2022). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 27(19), 6296. [Link]

-

Trivedi, M. K., et al. (2017). LC-MS, GC-MS and NMR Spectroscopic Evaluation of Consciousness Energy Healing Treated Cholecalciferol (Vitamin D3). Science Journal of Chemistry, 5(6), 86-95. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. apps.dtic.mil [apps.dtic.mil]

Introduction: Etidronic Acid and the Significance of Deuterium Labeling

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Etidronic Acid-d₃

Etidronic Acid, also known as HEDP, is a first-generation, non-nitrogenous bisphosphonate.[1] Structurally, it is an organophosphonate compound featuring two phosphonic acid groups attached to the same carbon atom, a feature that imparts potent metal-ion-chelating properties.[2][3] This characteristic makes it highly valuable in diverse industrial applications, including as a scale and corrosion inhibitor in water treatment systems, a component in detergents, and a stabilizing agent in cosmetics.[2] In the pharmaceutical realm, Etidronic Acid has been used in the treatment of bone disorders such as Paget's disease and osteoporosis by inhibiting the formation and dissolution of hydroxyapatite crystals in bone.[4][5]

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical tool in modern pharmaceutical science.[6] The substitution of hydrogen with deuterium creates a heavier, stable isotopologue of the parent molecule.[7] While chemically similar, the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down metabolic pathways that involve C-H bond cleavage.[7] Deuterium-labeled compounds like Etidronic Acid-d₃ are invaluable as:

-

Internal Standards: For quantitative analysis in bioanalytical assays using mass spectrometry (LC-MS), where their mass shift allows for precise differentiation from the unlabeled analyte.[8]

-

Metabolic Tracers: To elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of a drug without the need for radiolabeling.[6]

This guide focuses on a robust and accessible synthetic strategy to produce high-purity Etidronic Acid-d₃.

Part 1: Synthetic Strategy and Mechanistic Rationale

Several methods exist for the synthesis of Etidronic Acid.[9] The most common industrial routes involve the reaction of either phosphorus trichloride (PCl₃) with acetic acid or phosphorous acid (H₃PO₃) with an acetylating agent like acetic anhydride or acetyl chloride.[2][9][10]

For the specific synthesis of Etidronic Acid-d₃, the deuterium atoms must be incorporated into the methyl group. The most efficient strategy is to use a deuterated acetyl source. Acetic anhydride-d₆ ((CD₃CO)₂O) is a commercially available, high-purity deuterated reagent, making it an ideal starting material.[11][12] Therefore, the chosen synthetic pathway for this guide is the reaction of phosphorous acid with acetic anhydride-d₆.

The reaction proceeds via the acetylation of phosphorous acid by acetic anhydride-d₆, followed by a complex series of additions and rearrangements culminating in the formation of the stable 1-hydroxyethylidene-1,1-diphosphonic acid backbone. The use of the deuterated anhydride ensures the direct and complete incorporation of the trideuteromethyl (-CD₃) group onto the core structure.

Chemical Reaction Mechanism

The diagram below illustrates the proposed reaction pathway for the synthesis of Etidronic Acid-d₃.

Caption: Proposed reaction mechanism for Etidronic Acid-d₃ synthesis.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of Etidronic Acid-d₃.

Safety Precautions:

-

Acetic anhydride-d₆ is flammable, corrosive, and reacts with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

-

The reaction can be exothermic. Maintain strict temperature control.

-

Phosphorous acid is corrosive. Handle with care.

Materials and Equipment:

-

Phosphorous Acid (H₃PO₃), 99%

-

Acetic Anhydride-d₆ ((CD₃CO)₂O), 99 atom % D[12]

-

Deionized Water

-

Isopropanol (for crystallization)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser with a drying tube

-

Heating mantle with temperature controller

-

Addition funnel

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the stirrer, thermometer, and addition funnel. Ensure all glassware is dry. Place the flask in the heating mantle.

-

Reagent Charging: In the fume hood, charge the flask with phosphorous acid (2.0 equivalents).

-

Initial Heating: Begin stirring and gently heat the phosphorous acid to approximately 60°C to melt it into a clear liquid.

-

Slow Addition of Anhydride: Slowly add acetic anhydride-d₆ (1.0 equivalent) dropwise from the addition funnel to the molten phosphorous acid over a period of 60-90 minutes. Monitor the temperature closely, maintaining it between 95-110°C. Use external cooling (e.g., a water bath) if necessary to control any exotherm.

-

Reaction Digestion: After the addition is complete, continue to stir the reaction mixture at 105-115°C for 2-3 hours to ensure the reaction goes to completion. The mixture will become viscous.

-

Hydrolysis: Carefully and slowly add deionized water to the hot reaction mixture. This step is exothermic and will generate acetic acid-d₃ as a byproduct. The amount of water should be sufficient to fully hydrolyze any remaining anhydride and reaction intermediates.

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add isopropanol to the aqueous solution to precipitate the crude Etidronic Acid-d₃.

-

Stir the resulting slurry at a reduced temperature (0-5°C) for 1-2 hours to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the filter cake with cold isopropanol to remove impurities.

-

Dry the product under vacuum at 60-70°C to a constant weight.

-

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process from reactants to final product characterization.

Caption: Workflow for the synthesis and analysis of Etidronic Acid-d₃.

Part 3: Characterization and Quality Control

Thorough analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product. Due to its lack of a UV chromophore, specialized analytical techniques are necessary for Etidronic Acid.[14]

-

High-Performance Liquid Chromatography (HPLC): Analysis should be performed using an HPLC system coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[15][16] A mixed-mode column is often employed for effective separation of the polar Etidronic Acid from potential impurities.[14][15] This method establishes the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This spectrum should confirm the successful incorporation of deuterium by the significant reduction or complete absence of the methyl proton signal that would appear in unlabeled Etidronic Acid.

-

³¹P NMR: This is a key technique for identifying phosphorus-containing compounds.[] Etidronic Acid should exhibit a characteristic signal confirming the diphosphonate structure.

-

¹³C NMR: This spectrum will show the carbon skeleton, with the deuterated methyl carbon appearing as a multiplet due to C-D coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the final product, showing a mass increase of 3 Da compared to the unlabeled standard, thereby confirming the incorporation of three deuterium atoms.

Part 4: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Rationale / Notes |

| Reactants | ||

| Phosphorous Acid (H₃PO₃) | 2.0 mol eq. | Used in excess to ensure complete reaction of the deuterated anhydride. |

| Acetic Anhydride-d₆ | 1.0 mol eq. | The limiting reagent and the source of the isotopic label. |

| Reaction Conditions | ||

| Temperature | 95-115°C | Optimal temperature range for reaction progression without significant decomposition.[] |

| Reaction Time | 2-3 hours | Sufficient time for the reaction to reach completion after addition. |

| Expected Outcome | ||

| Theoretical Yield | ~90-95% | Based on typical yields for analogous non-deuterated synthesis.[2] |

| Chemical Purity (by HPLC) | >98% | Target purity after crystallization. |

| Isotopic Enrichment | >98% | Dependent on the purity of the starting acetic anhydride-d₆. |

Conclusion

The synthesis of Etidronic Acid-d₃ via the reaction of phosphorous acid and acetic anhydride-d₆ is a reliable and efficient method for producing this valuable isotopically labeled compound. The protocol described herein, grounded in established chemical principles, provides a clear pathway for researchers to obtain high-purity material. The self-validating nature of the process is confirmed through rigorous analytical characterization, ensuring the final product meets the stringent requirements for use as an internal standard or metabolic tracer in advanced scientific research.

References

-

Wikipedia. Etidronic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Etidronic Acid: Comprehensive Overview and Applications. [Link]

-

Shandong ThFine Chemical Co., Ltd. The Synthesis of Etidronic Acid. [Link]

-

Niran Chemical. Etidronic Acid Price, 1 Diphosphonic Acid, 1 Hydroxyethylidene 1. [Link]

- Google Patents. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid.

-

Ataman Kimya. HEDP (HYDROXYETHYLENE DIPHOSPHONIC ACID). [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Etidronic acid. [Link]

-

Food and Agriculture Organization of the United Nations. 1-hydroxyethylidene-1,1-diphosphonic acid. [Link]

- Google Patents. CN1091137A - The production method of 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid.

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]

-

PubMed. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector. [Link]

-

Ataman Kimya. ETIDRONATE. [Link]

-

PubChem. Etidronic acid. [Link]

-

Wikipedia. Acetic anhydride. [Link]

-

Ataman Kimya. ETIDRONIC ACID. [Link]

-

The Good Scents Company. etidronic acid. [Link]

-

Chem-Station. Deuterium Labeling Reaction. [Link]

Sources

- 1. Etidronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Etidronic Acid:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]

- 4. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. etidronic acid, 2809-21-4 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. thfine.com [thfine.com]

- 10. fao.org [fao.org]

- 11. isotope.com [isotope.com]

- 12. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 13. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Etidronic Acid-d3: A Guide to NMR and IR Characterization

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Etidronic Acid-d3, a deuterated analogue of the bisphosphonate drug Etidronic Acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to offer a foundational understanding of the principles behind Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this isotopically labeled compound. We will delve into the causality of experimental choices, the interpretation of spectral data, and the subtle yet significant impact of deuterium labeling on the spectroscopic fingerprint of the molecule. While complete experimental data for the deuterated species is not always publicly available, this guide will leverage data from its non-deuterated counterpart, Etidronic Acid (also known as 1-hydroxyethylidene-1,1-diphosphonic acid or HEDP), to provide a comprehensive analytical framework.

Introduction: The Significance of Isotopic Labeling and Spectroscopic Scrutiny

Etidronic Acid is a first-generation bisphosphonate that has been utilized in the treatment of bone disorders such as Paget's disease and osteoporosis. Its mechanism of action is linked to its ability to chelate calcium ions and inhibit the formation and dissolution of hydroxyapatite crystals in bone. The introduction of deuterium at the methyl group to create this compound (1-hydroxyethane-d3-1,1-diphosphonic acid) serves a critical role in modern pharmaceutical and metabolic research. Deuterium labeling provides a powerful tool for tracing the metabolic fate of the drug, understanding its pharmacokinetic and pharmacodynamic profiles, and as an internal standard in quantitative analyses using mass spectrometry and NMR.[1]

The structural integrity and purity of this compound are paramount for its application. Spectroscopic methods, particularly NMR and IR, provide the definitive "fingerprint" of the molecule, confirming its identity and purity. This guide will provide the theoretical and practical framework for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ³¹P.

The Foundational Principles of NMR

At the heart of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The energy difference between these states is directly proportional to the strength of the magnetic field. By applying radiofrequency (RF) pulses, we can excite the nuclei from the lower to the higher energy state. When the nuclei relax back to the lower state, they emit an RF signal that is detected and converted into an NMR spectrum.

The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment. This sensitivity is the key to structure elucidation.

¹H NMR Spectroscopy of this compound

Expected Spectrum:

For the non-deuterated Etidronic Acid, the ¹H NMR spectrum is characterized by a quartet from the methyl protons (CH₃) and a singlet from the hydroxyl proton (OH). The quartet arises from the coupling of the methyl protons with the two equivalent phosphorus nuclei.

In this compound, the methyl group is a CD₃ group. Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons and is typically not observed in a standard ¹H NMR spectrum. Therefore, the characteristic quartet of the methyl group will be absent in the ¹H NMR spectrum of this compound. The spectrum is expected to be dominated by the signal from the hydroxyl proton, the position of which can be highly variable and dependent on the solvent and concentration. A signal from any residual protons in the deuterated methyl group might be observed as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice due to the solubility of Etidronic Acid.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The number of scans will depend on the sample concentration.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

-

Data Analysis:

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., DSS).

-

Integrate the observed signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns (if any) to confirm the structure.

-

Diagram: NMR Workflow

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy of this compound

Expected Spectrum:

The ¹³C NMR spectrum of non-deuterated Etidronic Acid shows two signals: one for the methyl carbon and one for the quaternary carbon bonded to the hydroxyl and two phosphonate groups.

For this compound, the signal for the methyl carbon (CD₃) will be significantly affected. Due to the coupling with deuterium (a spin-1 nucleus), the signal will be split into a multiplet (typically a 1:3:6:7:6:3:1 septet, though often poorly resolved) and will be much broader and less intense than a CH₃ signal. The chemical shift of the CD₃ carbon will also be slightly upfield compared to the CH₃ carbon due to the isotopic effect. The quaternary carbon signal should remain largely unaffected, appearing as a triplet due to coupling with the two phosphorus nuclei.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with the following key differences:

-

Pulse Program: A ¹³C-observe pulse program with proton decoupling is typically used to simplify the spectrum and enhance sensitivity (NOE).

-

Acquisition Time: Longer acquisition times and more scans are generally required due to the lower natural abundance of ¹³C and its lower gyromagnetic ratio.

³¹P NMR Spectroscopy of this compound

Expected Spectrum:

³¹P NMR is particularly informative for phosphonates. Etidronic Acid has two chemically equivalent phosphorus atoms, which will give rise to a single signal in the ³¹P NMR spectrum. In a proton-coupled ³¹P spectrum of the non-deuterated form, this signal would be split into a quartet by the three methyl protons. In a proton-decoupled spectrum, a single sharp peak is expected.

For this compound, in a proton-decoupled ³¹P NMR spectrum, a single sharp peak is also expected, as the deuterium decoupling is typically not performed simultaneously. The chemical shift should be very similar to that of the non-deuterated compound.

Experimental Protocol: ³¹P NMR Spectroscopy

The protocol is similar to ¹H and ¹³C NMR, with the following specifics:

-

Observe Nucleus: The spectrometer is tuned to the ³¹P frequency.

-

Decoupling: Proton decoupling is typically employed to produce a single sharp signal.

-

Referencing: An external standard, such as 85% H₃PO₄, is commonly used for chemical shift referencing.

Table 1: Predicted NMR Data for Etidronic Acid (Non-deuterated) in D₂O

| Nucleus | Atom | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| ¹H | -CH₃ | ~1.5 | Quartet | J(H,P) ≈ 15 |

| -OH | Variable | Singlet | - | |

| ¹³C | -CH₃ | ~20 | Quartet | J(C,P) ≈ 6 |

| C-OH | ~70 | Triplet | J(C,P) ≈ 130 | |

| ³¹P | -PO₃H₂ | ~20 | Singlet (decoupled) | - |

Note: This data is for the non-deuterated Etidronic Acid and serves as a reference. Experimental values for this compound may vary slightly due to isotopic effects and experimental conditions.

Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.).

The Principles of IR Spectroscopy

When a molecule absorbs IR radiation, its bonds vibrate at a higher amplitude. The frequency of the absorbed radiation is characteristic of the bond type and the atoms it connects. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

IR Spectrum of this compound

The IR spectrum of Etidronic Acid is characterized by strong absorptions corresponding to O-H, C-H, P=O, and P-O-H functional groups.

Expected Spectral Features for this compound:

-

O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, often involved in hydrogen bonding.

-

C-D Stretch: The C-H stretching vibrations of the methyl group in non-deuterated Etidronic Acid typically appear around 2900-3000 cm⁻¹. For this compound, these will be replaced by C-D stretching vibrations, which occur at a lower frequency, typically in the range of 2200-2100 cm⁻¹, due to the heavier mass of deuterium. This is a key diagnostic feature for confirming deuteration.

-

P=O Stretch: A strong absorption around 1200-1100 cm⁻¹ is characteristic of the P=O double bond in the phosphonate groups.

-

P-O-H Bending and P-O Stretching: These vibrations contribute to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known data for phosphonates and deuterated compounds.

-

Diagram: Spectroscopic Characterization Workflow

Caption: A logical workflow for the synthesis and spectroscopic validation of this compound.

Data Summary and Interpretation

The following table summarizes the key expected spectroscopic features for this compound, with a comparison to its non-deuterated form.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Etidronic Acid (HEDP) | This compound | Rationale for Difference |

| ¹H NMR | Methyl Signal | Quartet, ~1.5 ppm | Absent | Replacement of CH₃ with CD₃ |

| ¹³C NMR | Methyl Signal | Singlet, ~20 ppm | Broad multiplet, slightly upfield | C-D coupling and isotopic effect |

| IR | C-H Stretch | ~2900-3000 cm⁻¹ | Absent | Replacement of C-H with C-D bonds |

| C-D Stretch | Absent | ~2200-2100 cm⁻¹ | Presence of C-D bonds |

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic characterization of this compound is a critical step in ensuring its quality and suitability for research and development applications. A combination of NMR (¹H, ¹³C, and ³¹P) and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure and isotopic labeling. While obtaining complete experimental datasets for deuterated standards can sometimes be challenging, a thorough understanding of the underlying spectroscopic principles allows for a robust interpretation of the available data and a confident validation of the compound's identity. This guide provides the foundational knowledge for researchers to approach the spectroscopic characterization of this compound with expertise and scientific rigor.

References

- Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276.

-

PubChem. (n.d.). Etidronic Acid. Retrieved from [Link]

Sources

Etidronic Acid-d3 CAS number and molecular weight

An In-Depth Technical Guide to Etidronic Acid-d3 for Advanced Research

Abstract

This compound is the deuterated analogue of Etidronic Acid, a first-generation, non-nitrogenous bisphosphonate. While the parent compound has a history of therapeutic use in bone resorption disorders, the stable isotope-labeled version serves a critical role in modern analytical and metabolic research.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, and applications for researchers, scientists, and drug development professionals. Particular focus is placed on its utility as an internal standard in quantitative mass spectrometry-based assays, a cornerstone of pharmacokinetic and metabolic studies.

Core Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in a laboratory setting. Deuterium labeling provides a distinct mass shift without significantly altering the chemical behavior of the molecule, making it an ideal internal standard for mass spectrometry.

| Property | Value | Source(s) |

| Chemical Name | (Ethane-d3)-1-hydroxy-1,1-diphosphonic Acid | [2] |

| Synonyms | Etidronate-d3, HEDP-d3 | [2] |

| CAS Number | 774173-70-5 | [2][3][4] |

| Molecular Formula | C₂H₅D₃O₇P₂ | [2][3] |

| Molecular Weight | 209.05 g/mol | [2][3] |

| Appearance | White to off-white solid | [1][2] |

Mechanism of Action: The Bisphosphonate Pathway

To understand the applications of this compound in research, it is crucial to grasp the mechanism of its non-deuterated counterpart, Etidronic Acid. As a non-nitrogenous bisphosphonate, its primary action is the inhibition of bone resorption.[5][6]

The mechanism can be summarized in three key stages:

-

High Affinity for Bone Mineral : Bisphosphonates exhibit a strong affinity for hydroxyapatite, the mineral component of bone.[7] They preferentially bind to sites of active bone remodeling and resorption.[7]

-

Uptake by Osteoclasts : During bone resorption, osteoclasts, the cells responsible for bone breakdown, ingest the bone matrix along with the attached etidronate.[8]

-

Induction of Osteoclast Apoptosis : Inside the osteoclast, non-nitrogenous bisphosphonates like etidronate are metabolized into cytotoxic ATP analogues. These molecules compete with endogenous ATP, disrupting cellular energy metabolism and ultimately inducing apoptosis (programmed cell death) in the osteoclast.[7] This reduction in active osteoclasts leads to a decrease in overall bone resorption.[7]

Caption: Mechanism of Etidronic Acid in inhibiting bone resorption.

Synthesis and Isotopic Labeling

The industrial synthesis of the parent compound, Etidronic Acid (HEDP), typically involves the reaction of phosphorus trichloride with glacial acetic acid or the reaction of phosphorous acid with acetic anhydride.[9][10]

For this compound, a deuterated precursor is required. The synthesis would involve using deuterated acetic acid (CD₃COOH) in place of standard acetic acid. This ensures the stable isotopes are incorporated into the ethylidene backbone of the final molecule, providing the necessary mass shift for its use as an internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis in bioanalytical assays, most commonly using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Why use a stable isotope-labeled internal standard?

-

Accuracy and Precision : this compound has nearly identical chemical and physical properties to the endogenous (unlabeled) Etidronic Acid. This means it behaves similarly during sample extraction, chromatography, and ionization. By adding a known quantity of the d3-labeled standard to each sample, any variability or loss during sample preparation can be accurately corrected for, dramatically improving the precision of the measurement.

-

Matrix Effect Compensation : Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer. Since the internal standard co-elutes and experiences the same matrix effects as the analyte, their signal ratio remains constant, leading to a more accurate quantification.

-

Metabolic Studies : Labeled compounds can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radioactive isotopes.[1]

Experimental Protocol: Quantification of Etidronic Acid in Plasma using LC-MS/MS

This protocol outlines a standard workflow for using this compound as an internal standard to quantify Etidronic Acid in human plasma samples.

A. Materials and Reagents

-

Human plasma (with K₂EDTA anticoagulant)

-

Etidronic Acid analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

B. Methodology

-

Preparation of Stock Solutions :

-

Prepare a 1 mg/mL stock solution of Etidronic Acid in water.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in water.

-

-

Preparation of Working Solutions :

-

Create a series of calibration standards by spiking blank plasma with the Etidronic Acid stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare a working Internal Standard solution of 100 ng/mL this compound in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation) :

-

Pipette 50 µL of each calibrator, quality control sample, and unknown plasma sample into a 96-well plate or microcentrifuge tube.

-

Add 150 µL of the working Internal Standard solution to every well. The IS serves both to precipitate plasma proteins and to spike the sample with a known concentration.

-

Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography : Use a suitable column (e.g., HILIC or mixed-mode) to achieve chromatographic separation.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition for Etidronic Acid (e.g., m/z 205 -> 79).

-

Monitor the transition for this compound (e.g., m/z 208 -> 79).

-

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte (Etidronic Acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Etidronic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in bioanalysis and drug development. Its properties as a stable isotope-labeled analogue of Etidronic Acid make it the gold standard for use as an internal standard in quantitative mass spectrometry. By enabling highly accurate and precise measurements of the parent compound in complex biological matrices, it facilitates robust pharmacokinetic, toxicokinetic, and metabolic studies, thereby upholding the principles of scientific integrity and reproducibility in modern research.

References

- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][2]

-

PubChem. (n.d.). Etidronate Disodium. Retrieved from [Link][7]

-

ContaminantDB. (2009). Etidronic acid (CHEM002506). Retrieved from [Link]

-

PharmaCompass. (n.d.). Etidronic Acid. Retrieved from [Link][8]

-

Ataman Kimya. (n.d.). ETIDRONATE. Retrieved from [Link]

-

IRO Chemical. (2018). Etidronic Acid in Cosmetics, Etidronate for Osteoporosis. Retrieved from [Link][6]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etidronic Acid in Cosmetics, Etidronate for Osteoporosis - IRO Chemical HEDP Website [irohedp.com]

- 7. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Etidronic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Etidronic acid - Wikipedia [en.wikipedia.org]

- 10. thfine.com [thfine.com]

Solubility of Etidronic Acid-d3 in different solvents

An In-Depth Technical Guide to the Solubility of Etidronic Acid-d3

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated isotopologue of the first-generation bisphosphonate, Etidronic Acid. For researchers, formulation scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of successful preclinical and clinical development. This document synthesizes available data on the solubility of Etidronic Acid and its deuterated forms in various common laboratory solvents. It delves into the physicochemical principles governing its solubility, offers a detailed, field-proven protocol for experimental solubility determination, and provides visual aids to clarify complex workflows and relationships.

Introduction: The Critical Role of Solubility

Etidronic Acid (also known as 1-hydroxyethane-1,1-diphosphonic acid or HEDP) is a compound recognized for its ability to inhibit bone resorption and prevent calcification. Its applications span from treating metabolic bone diseases like Paget's disease to industrial uses as a chelating and anti-corrosion agent. The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, where its distinct mass allows it to be used as an internal standard or tracer for quantitative analysis by mass spectrometry.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation design, and performance in biological assays. Poor solubility can be a significant hurdle in drug development, leading to challenges in achieving therapeutic concentrations. This guide aims to provide a detailed understanding of the solubility profile of this compound to support its effective use in research and development.

Physicochemical Properties and the Impact of Deuteration

Etidronic Acid is a highly polar molecule, characterized by a central carbon atom bonded to a methyl group, a hydroxyl group, and two phosphonic acid groups (P(=O)(OH)₂). These functional groups, particularly the phosphonic acid and hydroxyl moieties, can readily engage in hydrogen bonding, which is a primary determinant of its solubility.

The subject of this guide, this compound, features deuterium atoms replacing three hydrogen atoms on the methyl group. This isotopic substitution results in a slight increase in molecular weight but does not alter the fundamental chemical structure, polarity, or the hydrogen bonding capacity of the critical hydroxyl and phosphonic acid groups. Therefore, the solubility behavior of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Etidronic Acid.

Solubility Profile of this compound

The solubility of Etidronic Acid is dictated by its highly polar nature. It demonstrates favorable interactions with polar solvents, particularly those capable of hydrogen bonding. The data synthesized from various sources for Etidronic Acid and its derivatives are summarized below.

Quantitative Solubility Data

| Compound Form | Solvent | Solubility | Temperature | Notes | Source(s) |

| Etidronic Acid | Water | ~11.5 g/L | 25°C | - | |

| Etidronic Acid | Water | 15 g/L | 20°C | - | |

| Etidronic Acid | Water | 100 mg/mL (485.37 mM) | Not Specified | Requires sonication | |

| This compound disodium | Water | 50 mg/mL (197.62 mM) | Not Specified | Requires sonication | |

| Etidronic Acid | Methanol | Soluble / Slightly Soluble | Not Specified | - | |

| Etidronic Acid | Ethanol | Soluble | Not Specified | - | |

| Etidronic Acid | DMSO | 100 mg/mL (485.37 mM) | Not Specified | Requires sonication; hygroscopic nature of DMSO is a factor | |

| Sodium Etidronate | DMSO | Insoluble | 25°C | - | |

| Sodium Etidronate | Ethanol | Insoluble | 25°C | - |

Causality of Observed Solubility

-

Polar Protic Solvents (Water, Alcohols): Etidronic Acid's structure contains multiple proton-donating (hydroxyl, phosphonic acid) and proton-accepting (phosphoryl oxygen) sites. This allows for extensive hydrogen bonding with polar protic solvents like water, methanol, and ethanol, resulting in good solubility. The molecule can be effectively solvated by the solvent cage, overcoming the crystal lattice energy of the solid form.

-

Polar Aprotic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent capable of accepting hydrogen bonds. The high solubility of the free acid form in DMSO suggests that DMSO can effectively solvate the molecule. However, the insolubility of the sodium salt form highlights the complexity of solute-solvent interactions, where the ionic nature of the salt may not be as favorably accommodated by DMSO compared to water.

-

Influence of pH: As a polyprotic acid with multiple pKa values (1.35, 2.87, 7.03, 11.3), the net charge and ionization state of Etidronic Acid are highly dependent on the pH of the aqueous medium. At low pH, the molecule is largely unionized. As the pH increases, the phosphonic acid groups deprotonate sequentially, forming anionic species. This ionization significantly increases the molecule's interaction with water, generally leading to higher aqueous solubility. Therefore, when preparing aqueous solutions, the final pH must be controlled and reported.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure trustworthiness and reproducibility, the gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility. This protocol is designed as a self-validating system.

Step-by-Step Methodology

-

Preparation of Solubility Media: Prepare buffers for the desired pH range (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and other organic solvents of interest. Ensure all media are degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of the solubility medium in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been achieved.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The time required to reach equilibrium should be determined empirically but is typically 24 to 72 hours. A preliminary time-to-equilibrium study is advised.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation and/or filtration. Use a chemically inert filter (e.g., PTFE) that does not adsorb the analyte.

-

Quantification: Accurately dilute the clear, saturated supernatant with an appropriate mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), which is ideal for deuterated compounds.

-

Confirmation of Equilibrium: To validate that equilibrium was reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentrations from the last two time points are consistent, it indicates that equilibrium has been established.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Data Application and Mechanistic Insights

Understanding the solubility of this compound is not an academic exercise; it directly informs practical applications.

-

Formulation Development: The high aqueous solubility, particularly of its salt forms, suggests that simple aqueous solutions are a viable formulation strategy for preclinical studies. For achieving very high concentrations, the data indicates that sonication may be necessary to overcome kinetic barriers to dissolution.

-

Bioassay Design: When preparing stock solutions for in vitro experiments, DMSO is a viable option. However, researchers must be mindful of its potential to precipitate upon dilution into aqueous assay buffers. The data on the insolubility of the sodium salt in DMSO is a critical consideration.

-

Pharmacokinetic Studies: As this compound is used as a tracer, its solubility must be sufficient for the chosen route of administration to ensure it behaves identically to the non-deuterated drug.

Relationship Between Molecular Properties and Solubility

Caption: Physicochemical drivers of this compound solubility.

Conclusion

This compound exhibits high solubility in polar protic solvents such as water, methanol, and ethanol, a characteristic governed by its multiple hydrogen bonding sites. Its solubility in water is further enhanced by pH modulation due to the ionization of its phosphonic acid groups. While also soluble in the polar aprotic solvent DMSO, its salt forms may exhibit poor solubility. The deuteration on the methyl group does not fundamentally alter these solubility characteristics compared to the parent compound. For accurate and reliable solubility determination, the shake-flask method is the recommended standard. The data and protocols presented in this guide provide a robust foundation for scientists and researchers working with this compound, enabling more effective formulation, assay design, and interpretation of experimental results.

References

- Grokipedia. Etidronic acid.

- Shanghai Chemex. Buy Etidronic acid (HEDP); Price, Uses, and Analysis.

- ChemicalBook. Etidronic Acid | 2809-21-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehYDkM_Us-1TocjIjKCRrPrEHRa5bqN3z4sssqRSA2veyeRdMbRLtkNJAXvecGmr_I8FCu_O6XSvg9RP56Ix97ub5UagdMcLi60PYpdgZ1cC7JGsLOKdqJxLHF6BnYHMChMV3LtYzwHCiN9Y6we10tv_-9NUlJlMl3YKwoeyQBQ==](

Navigating the Nuances of a Deuterated Analog: A Technical Guide to the Commercial Sources and Purity of Etidronic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is not just a best practice; it is a cornerstone of robust and reliable quantification. Etidronic Acid-d3, the deuterated analog of the bisphosphonate Etidronic Acid, serves as a critical tool in mass spectrometry-based assays. Its near-identical physicochemical properties to the parent drug, coupled with a distinct mass difference, allow it to navigate the complexities of sample preparation and analysis, ultimately ensuring the accuracy of quantitative results. This guide provides an in-depth exploration of the commercial landscape for this compound, delves into the critical aspects of its chemical and isotopic purity, and offers expert insights into its handling and application.

The Commercial Landscape: Sourcing High-Purity this compound

The procurement of high-quality this compound is the foundational step for any successful research endeavor. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. While the product listings are readily available, obtaining comprehensive purity data often requires direct inquiry. The following table summarizes key commercial suppliers, though it is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) to obtain precise purity figures.

| Supplier | Product Name | CAS Number | Noted Purity/Specifications |

| Santa Cruz Biotechnology, Inc. | This compound Sodium Salt | 774173-70-5 | Appearance: White to off-white solid. Identification by NMR conforms to structure.[1] |

| MedChemExpress | This compound disodium | 358730-93-5 | Purity: 98.0%.[2] Intended for use as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |

| Pharmaffiliates | This compound | 774173-70-5 | Listed as a stable isotope and pharmaceutical standard. |

| Parchem | This compound | 774173-70-5 | Specialty chemical supplier.[3] |

| Alfa Chemistry | This compound sodium | 2809-21-4 | For experimental/research use.[4] |

Purity Assessment: A Two-Fold Imperative

The utility of this compound as an internal standard is fundamentally dependent on its purity, which must be assessed from two perspectives: chemical purity and isotopic purity.

Chemical Purity: Beyond the Deuterated Molecule

Chemical purity refers to the percentage of the material that is the desired deuterated compound, exclusive of any non-isotopic impurities. For non-deuterated Etidronic Acid, a purity of ≥95% is common.[] For this compound, a higher chemical purity is often expected, especially when used as a reference standard.

Due to the lack of a significant UV chromophore, the analysis of etidronic acid and its analogs necessitates specialized detection methods.

-

High-Performance Liquid Chromatography with Universal Detectors:

-

Charged Aerosol Detection (CAD): This technique offers a near-uniform response for non-volatile analytes, making it well-suited for quantifying etidronic acid and its impurities.[6]

-

Evaporative Light Scattering Detection (ELSD): Another mass-based detection method that is effective for non-chromophoric compounds.

-

-

Ion Chromatography (IC): Given the ionic nature of etidronic acid, IC with conductivity detection is a robust method for separation and quantification.[7][8]

Isotopic Purity and Enrichment: The Heart of the Matter

Isotopic purity is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic enrichment is critical to minimize "cross-talk" where the signal from the internal standard may have contributions from the natural isotopic abundance of the analyte, or vice-versa.[9] For use as an internal standard in mass spectrometry, an isotopic enrichment of ≥98% is generally recommended.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the gold standard for determining isotopic purity.[6][11] By precisely measuring the mass-to-charge ratio, HRMS can differentiate between the deuterated and non-deuterated species and quantify their relative abundance.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to detect the absence of protons at the deuterated positions, providing a qualitative assessment of deuteration.

-

²H NMR: Directly detects the deuterium atoms, offering a more direct confirmation of labeling.

-

Quantitative NMR (qNMR): Can be employed to determine the absolute content of the deuterated compound.[13]

-

Potential Impurities: A Consequence of Synthesis

Understanding the potential impurities in a batch of this compound is crucial for troubleshooting analytical methods and ensuring data integrity. These impurities can arise from the starting materials, side reactions, or incomplete reactions during the synthesis process.

The synthesis of non-deuterated etidronic acid often involves the reaction of phosphorus trichloride with acetic acid.[14] The synthesis of the deuterated analog would likely involve a deuterated starting material, such as deuterated acetic acid (CD₃COOH).

Potential Chemical Impurities:

-

Unlabeled Etidronic Acid: Incomplete deuteration of the starting material or H-D exchange during synthesis can lead to the presence of the non-deuterated compound.

-

Phosphorous Acid and Orthophosphoric Acid: Residual starting materials or byproducts from the reaction of phosphorus-containing reagents.

-

Other Organophosphates: Side reactions can lead to the formation of other phosphorylated organic compounds.

-

Acetic Acid: Residual starting material.

Potential Isotopic Impurities:

-

Partially Deuterated Etidronic Acid (d1, d2): Incomplete deuteration can result in molecules with fewer than the desired three deuterium atoms.

Caption: Plausible synthesis and impurity profile for this compound.

Handling and Storage: Preserving Integrity

Proper handling and storage are paramount to maintaining the chemical and isotopic integrity of this compound.

-

Storage Conditions: Deuterated compounds should be stored in a cool, dry, and dark place.[10] Many suppliers recommend refrigeration (2-8°C). The container should be tightly sealed to prevent moisture absorption, as etidronic acid is hygroscopic.

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent degradation and H-D exchange.

-

Handling: When preparing solutions, use dried glassware and solvents to minimize the introduction of water, which can lead to H-D exchange over time, particularly at non-carbon-bound positions.[15]

Experimental Protocol: Purity Assessment by LC-MS

The following is a model protocol for the assessment of the chemical and isotopic purity of a new batch of this compound.

Objective: To determine the chemical and isotopic purity of this compound using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS).

Materials:

-

This compound sample

-

Etidronic Acid (non-deuterated) reference standard

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

UHPLC system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound sample in water at a concentration of 1 mg/mL.

-

Prepare a stock solution of the non-deuterated Etidronic Acid reference standard in water at 1 mg/mL.

-

From the stock solutions, prepare working solutions at a concentration of 10 µg/mL in water.

-

-

HPLC Method:

-

Column: A mixed-mode column suitable for polar compounds (e.g., HILIC or a specialized polar-retaining column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to retain and elute etidronic acid (e.g., start with high %B and decrease to elute).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: >60,000.

-

Data Analysis:

-

Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak.

-

Isotopic Purity: Extract the ion chromatograms for the [M-H]⁻ ions of unlabeled etidronic acid (m/z 204.97) and this compound (m/z 207.99). Calculate the isotopic enrichment by comparing the peak areas.

-

-

Caption: Workflow for the purity assessment of this compound.

Conclusion

The selection and proper use of this compound as an internal standard demand a thorough understanding of its commercial availability and, more critically, its purity. Researchers must be diligent in obtaining detailed Certificates of Analysis from their suppliers and, where necessary, performing their own purity verification. By employing appropriate analytical techniques and adhering to best practices for handling and storage, the integrity of this vital analytical tool can be preserved, leading to more accurate and reproducible scientific outcomes.

References

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Rapid Determination of Bisphosphonates by Ion Chromatography with Indirect UV Detection. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Ion-exchange liquid chromatographic analysis of bisphosphonates in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

isotope-labeled internal standards: Topics by Science.gov. [Link]

-

CAS No : 774173-70-5 | Product Name : this compound. Pharmaffiliates. [Link]

-

CAS 2809-21-4 this compound sodium. Isotope Science / Alfa Chemistry. [Link]

-

When Should an Internal Standard be Used?. LCGC International. [Link]

-

Safety Assessment of Etidronic Acid and Salts of Etidronic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. [Link]

-

Guidelines for Chemical Storage and Management. University of Georgia Research. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

-

LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules. [Link]

-

Safety Assessment of Etidronic Acid and Salts of Etidronic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

LC-MS, GC-MS and NMR Spectroscopic Evaluation of Consciousness Energy Healing Treated Cholecalciferol (Vitamin D3). ResearchGate. [Link]

-

Europium(III) Meets Etidronic Acid (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods. Molecules. [Link]

-

Etidronate disodium in postmenopausal osteoporosis. Clinical Pharmacology & Therapeutics. [Link]

-

Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. Scientific Reports. [Link]

-

[Effect of etidronate disodium (EHDP) on calcium oxalate renal stones induced by synthetic 1 alpha(OH) vitamin D3 and ethylene glycol in rats]. Hinyokika Kiyo. [Link]

-

Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples. Clinical Chemistry and Laboratory Medicine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. bioszeparacio.hu [bioszeparacio.hu]

- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cir-safety.org [cir-safety.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Thermogravimetric Analysis of Etidronic Acid-d3: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of Etidronic Acid and its deuterated analog, Etidronic Acid-d3. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles of TGA, details experimental protocols, and interprets the thermal behavior of these compounds, offering insights into the impact of isotopic substitution on thermal stability.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

Etidronic Acid, a first-generation bisphosphonate, has been instrumental in the treatment of various bone disorders by inhibiting bone resorption.[1] Its efficacy and stability are paramount in pharmaceutical formulations. Thermogravimetric analysis (TGA) is a cornerstone technique in pharmaceutical sciences, providing critical data on the thermal stability and composition of active pharmaceutical ingredients (APIs).[2] By precisely measuring changes in a sample's mass as a function of temperature, TGA can reveal information about dehydration, decomposition, and overall thermal robustness.[3]

The substitution of hydrogen with its heavier isotope, deuterium, to create compounds like this compound, is a strategy employed to enhance metabolic stability.[4] Understanding the thermal characteristics of such deuterated analogs is crucial, as the deuterium kinetic isotope effect can influence the bond strength and, consequently, the thermal decomposition profile of the molecule.[5][6] This guide will delve into a comparative TGA study of Etidronic Acid and this compound, offering a comprehensive understanding of their thermal properties.

Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[2] The resulting data, plotted as mass versus temperature, is known as a thermogram or TGA curve. Weight loss events observed in the thermogram correspond to physical or chemical processes such as dehydration, desolvation, or decomposition. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass change and helps in identifying the temperatures at which these events occur most rapidly.

The choice of experimental parameters, including heating rate, purge gas, and sample size, is critical for obtaining reproducible and meaningful results. A slower heating rate can provide better resolution of thermal events, while the purge gas (e.g., inert nitrogen or reactive air) can influence the decomposition pathway.

Experimental Protocol: TGA of Etidronic Acid Monohydrate

The following protocol outlines a standard procedure for the thermogravimetric analysis of Etidronic Acid monohydrate, a common form of this API.[7][8][9][10]

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Accurately weigh 5-10 mg of Etidronic Acid monohydrate into a clean, tared TGA pan (typically aluminum or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan.

TGA Parameters: